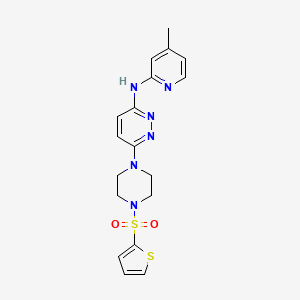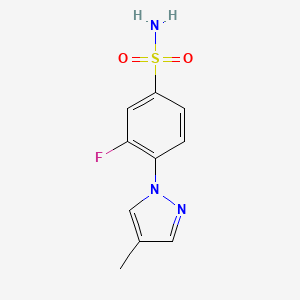
3-fluoro-4-(4-methyl-1H-pyrazol-1-yl)benzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound belongs to the class of organic compounds known as phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group. Pyrazole-bearing compounds are known for their diverse pharmacological effects including potent antileishmanial and antimalarial activities .
Synthesis Analysis
Some hydrazine-coupled pyrazoles were successfully synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1 H NMR techniques . The synthesis of similar compounds has been reported in the literature .Molecular Structure Analysis
The molecular structure of this compound is characterized by a phenylpyrazole skeleton . More detailed information about the molecular structure could be obtained through techniques such as X-ray crystallography or NMR spectroscopy.Applications De Recherche Scientifique
Synthesis and Biological Activities
Research has shown that derivatives of 3-fluoro-4-(4-methyl-1H-pyrazol-1-yl)benzene-1-sulfonamide have been synthesized and investigated for their biological activities. These activities include cytotoxic effects on tumor and non-tumor cell lines and inhibitory effects on carbonic anhydrase isoenzymes. Compounds with polymethoxylated-pyrazoline benzene sulfonamides structure exhibited significant inhibitory activity against human carbonic anhydrase I and II isoenzymes, with some derivatives showing promising tumor selectivity and considered lead molecules for further investigations (Kucukoglu et al., 2016).
Antimicrobial and Antitubercular Applications
A study on benzene sulfonamide pyrazole oxadiazole derivatives revealed their potential as antimicrobial and antitubercular agents. These compounds were synthesized and evaluated for their activities against various bacterial strains and Mycobacterium tuberculosis. Molecular docking studies suggested the potential mechanism of inhibition against the tuberculosis-causing agent, with some derivatives showing good antibacterial activity compared to standard drugs (Shingare et al., 2022).
Carbonic Anhydrase Inhibition for Therapeutic Applications
Further research into pyrazole-sulfonamide derivatives has revealed their potential in inhibiting carbonic anhydrase enzymes, which play a critical role in various physiological processes. Some derivatives have demonstrated broad-spectrum antitumor activity, showcasing the therapeutic potential of these compounds in cancer treatment (Mert et al., 2014).
Molecular Structure and Computational Analysis
Advanced studies have utilized quantum mechanical calculations and spectroscopic investigations to understand the molecular structure, vibrational frequencies, and potential energy distribution of 3-fluoro-4-(4-methyl-1H-pyrazol-1-yl)benzene-1-sulfonamide derivatives. These analyses provide insights into the electronic properties, reactivity sites, and nonlinear optical properties, contributing to the design of new materials and drugs (Govindasamy & Gunasekaran, 2015).
Orientations Futures
Propriétés
IUPAC Name |
3-fluoro-4-(4-methylpyrazol-1-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FN3O2S/c1-7-5-13-14(6-7)10-3-2-8(4-9(10)11)17(12,15)16/h2-6H,1H3,(H2,12,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIRPEEINIFFWPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)C2=C(C=C(C=C2)S(=O)(=O)N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-fluoro-4-(4-methyl-1H-pyrazol-1-yl)benzene-1-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

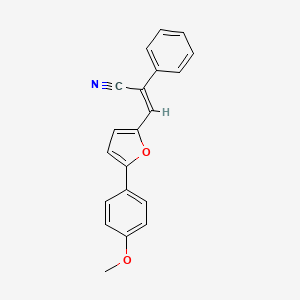
![4-butoxy-N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}benzamide](/img/structure/B2558149.png)
![2-ethyl-N-((2-(furan-2-yl)pyridin-4-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2558151.png)

![N-(4-ethoxyphenyl)-2-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2558158.png)
![1-[3-(Oxan-4-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2558161.png)
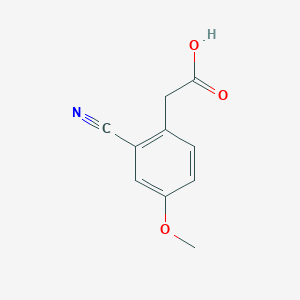
![N-(3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2558163.png)

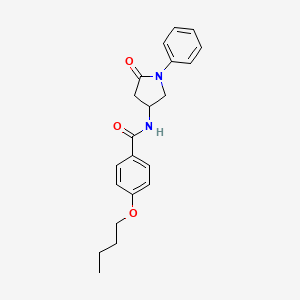

![N-[1-(furan-2-yl)propan-2-yl]-9H-xanthene-9-carboxamide](/img/structure/B2558168.png)
